molecular formula C8H12N2O4 B12437793 Pyroglutamylalanine

Pyroglutamylalanine

Cat. No.: B12437793
M. Wt: 200.19 g/mol
InChI Key: YIJVJUARZXCJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Pyroglutamyl-L-alanine is a dipeptide compound composed of L-pyroglutamic acid and L-alanine. It is known for its role as a substrate in enzymatic reactions, particularly involving pyroglutamyl peptidase. The compound has a molecular weight of 200.19 g/mol and is typically found as a white to off-white powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Pyroglutamyl-L-alanine can be synthesized through the reaction of L-pyroglutamic acid with L-alanine. One common method involves the use of benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu) as a starting material. The synthesis involves the following steps :

    Protection of the amino group: The amino group of L-pyroglutamic acid is protected using a benzyloxycarbonyl (Z) group.

    Coupling reaction: The protected L-pyroglutamic acid is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N’-dimethylformamide (DMF).

    Deprotection: The Z group is removed under acidic conditions to yield L-Pyroglutamyl-L-alanine.

Industrial Production Methods

Industrial production of L-Pyroglutamyl-L-alanine typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin support .

Chemical Reactions Analysis

Types of Reactions

L-Pyroglutamyl-L-alanine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by enzymes such as pyroglutamyl peptidase, resulting in the cleavage of the peptide bond.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of L-Pyroglutamyl-L-alanine is the individual amino acids, L-pyroglutamic acid and L-alanine .

Mechanism of Action

The mechanism of action of L-Pyroglutamyl-L-alanine primarily involves its role as a substrate for pyroglutamyl peptidase. The enzyme recognizes the pyroglutamyl residue and cleaves the peptide bond, releasing L-pyroglutamic acid and L-alanine. This reaction is crucial for understanding the enzyme’s specificity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Pyroglutamyl-L-alanine is unique due to its specific interaction with pyroglutamyl peptidase, making it a valuable tool for studying this enzyme’s activity. Its relatively simple structure and well-defined synthesis routes also contribute to its widespread use in research .

Properties

IUPAC Name

2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901333
Record name NoName_435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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